4-{3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-ethoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-{3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It may be used as a fungicide or herbicide, given its bioactive properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The bromobenzyl and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole
- 3-[(4-bromobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-[(4-bromobenzyl)sulfanyl]-4-(4-nitrophenyl)-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 4-{3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether is unique due to the presence of the ethoxyphenyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets. The combination of the bromobenzyl and ethoxyphenyl groups also provides a distinct electronic environment that can influence its reactivity and binding properties.
Properties
Molecular Formula |
C18H18BrN3OS |
---|---|
Molecular Weight |
404.3g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C18H18BrN3OS/c1-3-23-17-10-8-16(9-11-17)22-13(2)20-21-18(22)24-12-14-4-6-15(19)7-5-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
DVKYCDKMTORARW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.